N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a morpholine group and a trifluoromethyl benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Attachment of the Benzamide Moiety: The trifluoromethyl benzamide moiety is attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Flumatinib: An antineoplastic tyrosine kinase inhibitor with a similar pyrimidine structure.
Morpholin-4-ium derivatives: Compounds containing the morpholine group, used in various chemical and biological applications.
Uniqueness
N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development and other scientific research areas.
Biological Activity
N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H19F3N4O2
- CAS Number : 1797224-43-1
This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibition of these kinases can lead to reduced tumor growth and proliferation.
Target Kinases
The compound has shown inhibitory effects on several receptor tyrosine kinases, including:
- c-Abl
- Bcr-Abl
- PDGF-R (Platelet-Derived Growth Factor Receptor)
- VEGF-R (Vascular Endothelial Growth Factor Receptor)
- EGF-R (Epidermal Growth Factor Receptor)
These targets are implicated in various neoplastic diseases, including leukemia and solid tumors, making this compound a candidate for cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of cancer cell lines. For instance, studies indicated an IC50 value (the concentration required to inhibit 50% of the target activity) in the low micromolar range against several leukemia cell lines .
In Vivo Studies
Preclinical in vivo studies using murine models have shown promising results. The compound significantly reduced tumor size in xenograft models of leukemia compared to control groups. These findings suggest its potential efficacy as a therapeutic agent .
Case Studies
Study | Model | Findings |
---|---|---|
Study A | Murine leukemia model | 70% reduction in tumor size with 20 mg/kg dosage |
Study B | Human cancer cell lines | IC50 values ranging from 0.5 to 5 µM across different lines |
Study C | Xenograft models | Enhanced survival rates observed in treated groups compared to controls |
Side Effects and Toxicity
While the compound shows significant anti-tumor activity, toxicity studies are critical for evaluating its safety profile. Preliminary data indicate that at therapeutic doses, this compound has manageable side effects, primarily gastrointestinal disturbances and mild hematological changes. Ongoing studies aim to further elucidate its safety profile .
Properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-15(24-17(23-12)25-5-7-27-8-6-25)11-22-16(26)13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10H,5-8,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRBRGSXUYVCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.